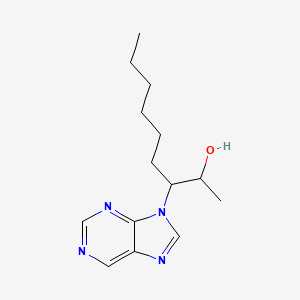
3-(9H-Purin-9-yl)nonan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-Purin-9-yl)nonan-2-ol is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.365 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative with a nonanol derivative under specific conditions. One common method involves the use of 6-aminopurine as a starting material, which is then reacted with a nonanol derivative in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the quality and consistency of the product .
化学反応の分析
Types of Reactions
3-(9H-Purin-9-yl)nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-(9H-Purin-9-yl)nonan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity and signaling pathways.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is adenosine deaminase, an enzyme involved in purine metabolism. The compound modulates the activity of this enzyme, affecting the levels of adenosine and other related metabolites in the body . This modulation can influence various physiological processes, including cellular signaling and energy metabolism.
類似化合物との比較
3-(9H-Purin-9-yl)nonan-2-ol can be compared with other similar compounds, such as:
6-Aminopurine: Shares the purine ring structure but lacks the nonanol side chain.
Adenosine: Contains a ribose sugar instead of the nonanol side chain.
Guanine: Another purine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the purine ring with a nonanol side chain, giving it distinct chemical and biological properties .
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |
InChIキー |
ZTSORWGHRMIOHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
同義語 |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















